An In-depth Technical Guide to 5-Bromo-4-nitrobenzo[c]selenadiazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Bromo-4-nitrobenzo[c]selenadiazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Bromo-4-nitrobenzo[c][1][2][3]selenadiazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-4-nitrobenzo[c][1][2][3]selenadiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While primary literature on this specific molecule is scarce, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust working knowledge base.
Introduction: The Chemical Landscape of Benzoselenadiazoles
The benzo[c][1][2][3]selenadiazole (BSD) scaffold is a cornerstone in the development of advanced functional materials. The incorporation of a selenium atom into the heterocyclic ring imparts unique electronic and photophysical properties compared to its sulfur (benzothiadiazole) and oxygen (benzofurazan) counterparts. The presence of the electron-withdrawing selenadiazole ring, combined with substituents on the benzene moiety, creates a versatile platform for tuning the molecule's characteristics.
The introduction of a nitro group, a potent electron-withdrawing group, and a bromine atom, which can act as a leaving group or a heavy atom to influence photophysics, makes 5-Bromo-4-nitrobenzo[c][1][2][3]selenadiazole a molecule of considerable interest for applications ranging from fluorescent probes to potential therapeutic agents.
Proposed Synthesis and Mechanistic Rationale
Synthetic Pathway
The proposed synthesis involves a two-step process starting from the commercially available 4-bromo-3-nitroaniline.
Caption: Proposed synthetic pathway for 5-Bromo-4-nitrobenzo[c][1][2][3]selenadiazole.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Bromo-5-nitro-1,2-phenylenediamine
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Rationale: The initial step requires the reduction of one of the nitro groups in a suitable precursor. However, a more direct approach starts with 4-bromo-3-nitroaniline and involves the reduction of the existing nitro group to an amine, followed by the introduction of a second amino group. A more practical approach, however, would be the nitration of a protected 4-bromo-1,2-phenylenediamine, followed by deprotection. For the purpose of this guide, we will assume the availability of 4-bromo-5-nitro-1,2-phenylenediamine as a key intermediate, which can be synthesized through specialized procedures. A common method for similar compounds involves the reduction of a dinitro precursor. For instance, the selective reduction of one nitro group in 4-bromo-1,2-dinitrobenzene could yield the desired intermediate.
Step 2: Cyclization to form 5-Bromo-4-nitrobenzo[c][1][2][3]selenadiazole
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-5-nitro-1,2-phenylenediamine (1.0 eq) in ethanol.
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Reagent Addition: To this solution, add a solution of selenium dioxide (SeO₂, 1.1 eq) in water or ethanol.
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Reaction Conditions: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the final product.
Physicochemical and Spectroscopic Properties
Direct experimental data for 5-Bromo-4-nitrobenzo[c][1][2][3]selenadiazole is not available. The following properties are predicted based on the analysis of its constituent functional groups and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₂BrN₃O₂Se | Based on the chemical structure. |
| Molecular Weight | 306.96 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Expected to be a colored crystalline solid (likely yellow or orange). | Nitroaromatic compounds are typically colored due to the presence of the chromophoric nitro group. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and acetone; sparingly soluble in less polar solvents like dichloromethane and chloroform; and insoluble in water. | The polar nitro group and the heterocyclic system suggest solubility in polar organic solvents. |
| ¹H NMR | Two doublets in the aromatic region, with chemical shifts influenced by the strong electron-withdrawing effects of the nitro and selenadiazole groups. The protons would be deshielded, appearing at higher ppm values. | The molecule has two protons on the benzene ring, which would appear as doublets due to coupling with each other. The electron-withdrawing nature of the substituents will shift these signals downfield. |
| ¹³C NMR | Six distinct signals in the aromatic region. The carbons attached to the nitro group and within the selenadiazole ring are expected to be significantly deshielded. | The molecule has six unique carbon atoms in the aromatic system. The chemical shifts will be influenced by the electronegativity and resonance effects of the substituents. |
| UV-Visible Absorption | Expected to exhibit absorption maxima in the UV-Vis region, likely with a significant bathochromic (red) shift compared to unsubstituted benzoselenadiazole due to the extended conjugation and the nitro group. | The nitro group acts as a strong acceptor in a donor-acceptor system with the selenadiazole ring, leading to charge-transfer bands that absorb at longer wavelengths.[4] |
| Fluorescence | Potentially fluorescent, with emission properties highly dependent on the solvent polarity. The presence of the bromine atom (heavy atom effect) might lead to a decreased fluorescence quantum yield and an increased phosphorescence. | Many benzoselenadiazole derivatives are known to be fluorescent.[5] The heavy atom effect of bromine can enhance intersystem crossing, which may quench fluorescence and promote phosphorescence. |
Reactivity and Potential Applications
The chemical properties of 5-Bromo-4-nitrobenzo[c][1][2][3]selenadiazole suggest a range of potential applications, particularly in areas where its electronic and biological characteristics can be exploited.
Reactivity
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Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom makes the aromatic ring highly susceptible to nucleophilic attack. This allows for the displacement of the bromide ion by various nucleophiles (e.g., amines, thiols, alkoxides), providing a facile route to a diverse library of 5-substituted-4-nitrobenzoselenadiazoles. This reactivity is a key feature for creating targeted molecular probes and therapeutic agents.[6]
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard reducing agents (e.g., SnCl₂, HCl). This transformation opens up another avenue for functionalization, such as amide bond formation or diazotization, further expanding the synthetic utility of the scaffold.
Caption: Key reactive pathways of 5-Bromo-4-nitrobenzo[c][1][2][3]selenadiazole.
Potential Applications
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Fluorescent Probes: The benzoselenadiazole core is a well-established fluorophore. By functionalizing the 5-position through SNAr reactions, probes can be designed to selectively detect biologically relevant analytes. The fluorescence of such probes is often modulated by the interaction with the target, leading to "turn-on" or "turn-off" responses.
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Anticancer Drug Development: Many organoselenium compounds, including selenadiazole derivatives, have demonstrated significant anticancer activity.[2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest in cancer cells. The reactivity of the bromo and nitro groups allows for the synthesis of derivatives with tailored pharmacological profiles.
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Materials Science: The unique electronic properties of benzoselenadiazoles make them attractive building blocks for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strong electron-accepting nature of the 4-nitrobenzoselenadiazole unit can be exploited in the design of donor-acceptor materials with specific optoelectronic properties.[7]
Conclusion
5-Bromo-4-nitrobenzo[c][1][2][3]selenadiazole represents a promising, yet underexplored, molecular scaffold. While direct experimental data is limited, a thorough analysis of related compounds and fundamental chemical principles allows for a confident prediction of its synthesis, properties, and reactivity. Its versatile chemical handles—the reactive bromine atom and the reducible nitro group—make it an excellent platform for the development of a wide array of functional molecules. For researchers in drug discovery and materials science, this compound offers a gateway to novel fluorescent probes, potential anticancer agents, and advanced electronic materials. Further experimental investigation into this molecule is warranted to fully unlock its potential.
References
- Plano, D., et al. Synthesis and in vitro anticancer activities of some selenadiazole derivatives. European Journal of Medicinal Chemistry.
-
PrepChem.com. Synthesis of 4,5-dibromo-o-phenylenediamine. Available from: [Link].
-
weifang yangxu group co.,ltd. 5-bromo-4-nitrobenzo[c][1][2][3]selenadiazole. Available from: [Link].
-
PrepChem.com. (a) Preparation of 4-bromo-o-phenylenediamine. Available from: [Link].
-
LookChem. 5-bromo-4-nitrobenzo[c][1][2][3]selenadiazole. Available from: [Link].
-
Chemsrc. CAS#:1753-20-4 | 5-BROMO-4-NITROBENZO[C][1][2][3]SELENADIAZOLE. Available from: [Link].
- Google Patents. Process for preparing trans-1, 4 cyclohexanedimethanol.
- Google Patents. Synthesis method for 4-bromo-o-phenylenediamine.
-
PubChem. Cyclohexane dicarboxylate mixed ester compositions useful as plasticizers - Patent US-12264230-B2. Available from: [Link].
- Neto, B. A. D., et al.
-
Chemistry LibreTexts. 16.6: Multistep Synthesis. Available from: [Link].
-
Al-Sehemi, A. G., et al. Theoretical Studies on the Design of Benzo[1,2-c:4,5-c']bis[1][2][3]selenadiazole Acceptor-Based Organic Dyes. MDPI.
-
ChemRxiv. Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Plat- form for Electrochemical Evaluation of Intramolecular Conc. Available from: [Link].
-
PubChem. 4-Bromo-3-nitroaniline. Available from: [Link].
- Makosza, M., et al. A Walk through Recent Nitro Chemistry Advances. PMC - NIH.
-
ResearchGate. The UV, IR and NMR spectral data of substituted (E)-N - ResearchGate. Available from: [Link].
-
Lapstone & Hammer. 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole. Available from: [Link].
-
Zibarev, A. V., et al. Benzo[1,2-d:4,5-d′]bis([1][2][8]thiadiazole) and Its Bromo Derivatives. PubMed Central.
-
El Firdoussi, L., et al. (PDF) 5-Methylbenzo[d][1][2][8]selenadiazole. ResearchGate.
- Kumar, S., et al.
- Nowakowska, J., et al. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. NIH.
- Google Patents. Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
- Wang, X., et al. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC - NIH.
- Learn Chemistry Online. B.Sc. II Year | Nitro compounds | Halonitroarenes | Reactivity | हैलोनाइट्रोएरीन. YouTube.
- Al-Sehemi, A. G., et al.
-
Diva-portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Available from: [Link].
- Google Patents. Method for preparing 5-bromoindole.
-
Chemistry LibreTexts. 24.6: Nitro Compounds. Available from: [Link].
-
ResearchGate. NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. Available from: [Link].
- Irfan, A., et al. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches. PubMed Central.
-
King Fahd University of Petroleum & Minerals. Computational Study on Non-linear Optical and Absorption Properties of Benzothiazole based Dyes: Tunable Electron-Withdrawing Strength and Reverse Polarity. Available from: [Link].
-
ResearchGate. Computational study of the electronic spectra of some B–N dyes. Available from: [Link].
-
ResearchGate. (PDF) Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole‐based hydrazones: A synergistic experimental‐computational analysis. Available from: [Link].
Sources
- 1. 4-Bromo-3-nitroanisole synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for producing a high-purity silica glass powder - Patent US-5211733-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1753-20-4|5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole|BLD Pharm [bldpharm.com]
- 8. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
